Trk-IN-28
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Overview
Description
It exhibits significant inhibitory activity against TRK wild-type (TRK WT), TRK G595R, and TRK G667C with IC50 values of 0.55 nM, 25.1 nM, and 5.4 nM, respectively . This compound has shown promising antiproliferative effects against various cell lines, making it a valuable candidate for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of Trk-IN-28 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound are not widely disclosed, but they generally follow standard protocols for the synthesis of complex organic molecules, ensuring high purity and yield .
Chemical Reactions Analysis
Trk-IN-28 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be employed to convert specific functional groups into their reduced forms, which may affect the compound’s reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trk-IN-28 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of TRK and related signaling pathways.
Biology: this compound is employed in cellular assays to investigate its effects on cell proliferation and survival.
Medicine: The compound is being explored for its potential therapeutic applications in treating cancers that involve TRK mutations or overexpression.
Industry: This compound is utilized in the development of new TRK inhibitors and related compounds for pharmaceutical research
Mechanism of Action
Trk-IN-28 exerts its effects by binding to the active site of TRK receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in TRK-expressing cells. The molecular targets of this compound include TRK WT, TRK G595R, and TRK G667C, which are involved in various cellular pathways related to growth and survival .
Comparison with Similar Compounds
Trk-IN-28 is compared with other TRK inhibitors such as Larotrectinib, Entrectinib, and Repotrectinib. While all these compounds target TRK receptors, this compound exhibits unique inhibitory profiles against specific TRK mutations, making it a valuable addition to the existing arsenal of TRK inhibitors. Similar compounds include:
Larotrectinib: A highly selective TRK inhibitor used in the treatment of TRK fusion-positive cancers.
Entrectinib: An inhibitor of TRK, ROS1, and ALK, used for treating cancers with these specific gene fusions.
Repotrectinib: A second-generation TRK inhibitor with enhanced potency against TRK mutations.
This compound’s unique inhibitory profile and its effectiveness against specific TRK mutations highlight its potential as a specialized therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C27H25F2N7 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-7-(4-methylpiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C27H25F2N7/c1-35-6-8-36(9-7-35)21-3-4-22-25(15-21)30-16-31-26(22)32-27-23-13-17(2-5-24(23)33-34-27)10-18-11-19(28)14-20(29)12-18/h2-5,11-16H,6-10H2,1H3,(H2,30,31,32,33,34) |
InChI Key |
ZJFBRVTUAWNZFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC=N3)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F |
Origin of Product |
United States |
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